molecular formula C11H14N2OS B2893357 (2-Methylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone CAS No. 1089558-83-7

(2-Methylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone

Cat. No. B2893357
CAS RN: 1089558-83-7
M. Wt: 222.31
InChI Key: NVMKKNCLFDOZEG-UHFFFAOYSA-N
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Description

(2-Methylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone, also known as 3-(2-Methylthiopyridin-3-yl)-1-pyrrolidinylmethanone, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a pyrrolidinylmethanone derivative and has a molecular formula of C13H16N2OS. In

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of heavily substituted 2-aminopyridines through displacement of a methylsulfinyl group demonstrates the versatility of pyridine derivatives in organic synthesis (Teague, 2008). This method underscores the potential for creating complex molecules with specific functional groups for targeted applications.
  • Structural and NMR spectroscopic studies of 2-phenylsulfanylpyridine and its derivatives have provided insights into their molecular configurations and the impact of substituents on their properties (Mruk et al., 2020). Such analyses are crucial for understanding how these compounds can be further functionalized or utilized in various chemical reactions.

Photocatalytic Activities and Coordination Chemistry

  • Research into 3d element complexes of pentadentate bipyridine-pyridine-based ligand scaffolds has revealed their structures and photocatalytic activities (Bachmann et al., 2013). These findings suggest potential applications in catalysis and the development of new materials for energy conversion.
  • The study of iridium(III) complexes bearing sulfur-bridged dipyridyl ligands demonstrates tunable emission properties, highlighting their potential use in optoelectronic devices and sensors (Brown et al., 2017).

Antimicrobial Activity

  • Novel 4-pyrrolidin-3-cyanopyridine derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacteria (Bogdanowicz et al., 2013). This research underscores the potential of pyridine derivatives in developing new antimicrobial agents.

Solvent Properties and Ionic Liquids

  • Studies on pyridinium-based ionic liquids have explored their solvent polarities and Kamlet-Taft parameters, providing valuable data for their use in various chemical processes and applications in green chemistry (Lee et al., 2008).

properties

IUPAC Name

(2-methylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-15-10-9(5-4-6-12-10)11(14)13-7-2-3-8-13/h4-6H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMKKNCLFDOZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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